molecular formula C3H3Br2N3 B1321444 4,5-Dibromo-2-methyl-2H-1,2,3-triazole CAS No. 28938-17-2

4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Cat. No.: B1321444
CAS No.: 28938-17-2
M. Wt: 240.88 g/mol
InChI Key: BNHACSBPYOBEEC-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-methyl-2H-1,2,3-triazole: is a chemical compound with the molecular formula C3H3Br2N3. It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms.

Mechanism of Action

Target of Action

The primary target of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole is monoacylglycerol acyltransferase 3 . This enzyme plays a crucial role in lipid metabolism, specifically in the biosynthesis of triacylglycerols.

Mode of Action

It has been used as a reagent in the discovery of selective small molecular inhibitors of monoacylglycerol acyltransferase 3 . This suggests that the compound may interact with its target enzyme to inhibit its activity, thereby affecting lipid metabolism.

Biochemical Pathways

The inhibition of monoacylglycerol acyltransferase 3 by this compound can affect the lipid metabolism pathway . This enzyme is involved in the conversion of monoacylglycerols to diacylglycerols, a key step in the biosynthesis of triacylglycerols. Therefore, the inhibition of this enzyme can lead to a decrease in the production of triacylglycerols.

Result of Action

The inhibition of monoacylglycerol acyltransferase 3 by this compound can lead to a decrease in the production of triacylglycerols . This can have various effects at the molecular and cellular levels, including changes in cell membrane composition and function, and alterations in energy storage and utilization.

Biochemical Analysis

Biochemical Properties

4,5-Dibromo-2-methyl-2H-1,2,3-triazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a useful reagent in the discovery of selective small molecular inhibitors of monoacylglycerol acyltransferase 3 . This interaction highlights its potential in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with monoacylglycerol acyltransferase 3 suggests its role in lipid metabolism and energy homeostasis . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit monoacylglycerol acyltransferase 3 is a key aspect of its mechanism of action . This inhibition can alter lipid metabolism and affect various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a half-life of approximately 45.322 days when exposed to hydroxyl radicals . This stability allows for prolonged interactions with cellular components, leading to long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s inhibition of monoacylglycerol acyltransferase 3 affects lipid metabolism, leading to changes in the levels of specific metabolites . Understanding these pathways is essential for elucidating its overall impact on cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole can be synthesized from 4,5-dibromo-1H-1,2,3-triazole and iodomethane. The reaction typically involves the use of a base such as potassium carbonate in a solvent like tetrahydrofuran, under controlled temperatures ranging from -10°C to 40°C . The reaction proceeds with the addition of iodomethane to the triazole compound, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

Scientific Research Applications

Chemistry: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: In biological research, this compound is utilized in the development of selective inhibitors for enzymes such as monoacylglycerol acyltransferase 3. These inhibitors have potential therapeutic applications in treating metabolic disorders .

Industry: Industrially, this compound is employed in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in the production of various active ingredients .

Comparison with Similar Compounds

Uniqueness: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole is unique due to the presence of both bromine atoms and a methyl group, which confer distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications and as a selective inhibitor in biological research .

Properties

IUPAC Name

4,5-dibromo-2-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2N3/c1-8-6-2(4)3(5)7-8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHACSBPYOBEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618457
Record name 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28938-17-2
Record name 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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